molecular formula C21H30N2O5 B4058514 1-[4-({[2-(2-furyl)ethyl]amino}methyl)-2-methoxyphenoxy]-3-(4-morpholinyl)-2-propanol

1-[4-({[2-(2-furyl)ethyl]amino}methyl)-2-methoxyphenoxy]-3-(4-morpholinyl)-2-propanol

Cat. No. B4058514
M. Wt: 390.5 g/mol
InChI Key: IZLMJVPDZXWQMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-({[2-(2-furyl)ethyl]amino}methyl)-2-methoxyphenoxy]-3-(4-morpholinyl)-2-propanol is a useful research compound. Its molecular formula is C21H30N2O5 and its molecular weight is 390.5 g/mol. The purity is usually 95%.
The exact mass of the compound 1-[4-({[2-(2-furyl)ethyl]amino}methyl)-2-methoxyphenoxy]-3-(4-morpholinyl)-2-propanol is 390.21547206 g/mol and the complexity rating of the compound is 422. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-[4-({[2-(2-furyl)ethyl]amino}methyl)-2-methoxyphenoxy]-3-(4-morpholinyl)-2-propanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[4-({[2-(2-furyl)ethyl]amino}methyl)-2-methoxyphenoxy]-3-(4-morpholinyl)-2-propanol including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Molecular Interactions and Crystal Packing

Research highlights the significance of molecular interactions, such as N⋯π and O⋯π interactions, in the crystal packing of compounds containing similar structural motifs. The study of "Ethyl (2Z)-2-cyano-3-[(4-ethoxyphenyl)amino]prop-2-enoate" and related compounds reveals the presence of rare non-hydrogen bonding interactions, offering insights into the structural organization and potential applications in materials science (Zhenfeng Zhang et al., 2011).

Photoinitiators for Ultraviolet-Curable Coatings

Compounds bearing structural similarities to the queried chemical have been explored for their applications as photoinitiators in ultraviolet-curable pigmented coatings. This research demonstrates the potential of these compounds in polymer chemistry and materials science, providing a foundation for developing advanced materials with specific light-induced curing properties (L. Angiolini et al., 1997).

Mechanisms in Organic Synthesis

The study of reactions involving chromium carbene complexes with acetylenes, producing furan and phenol products, offers a deep dive into the mechanisms of organic synthesis. This research could pave the way for novel synthetic pathways and the development of new compounds with unique properties (J. Mccallum et al., 1988).

Multi-component Condensation Reactions

The unusual multi-component condensation in synthesizing 1,4-dihydro-1,6-naphthyridine derivatives, as explored by Dyachenko et al. (1990), demonstrates the compound's role in facilitating complex chemical reactions. This research is crucial for the development of new pharmaceuticals and organic materials (V. D. Dyachenko et al., 1990).

Synthesis and Characterization

properties

IUPAC Name

1-[4-[[2-(furan-2-yl)ethylamino]methyl]-2-methoxyphenoxy]-3-morpholin-4-ylpropan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30N2O5/c1-25-21-13-17(14-22-7-6-19-3-2-10-27-19)4-5-20(21)28-16-18(24)15-23-8-11-26-12-9-23/h2-5,10,13,18,22,24H,6-9,11-12,14-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZLMJVPDZXWQMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CNCCC2=CC=CO2)OCC(CN3CCOCC3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[4-({[2-(2-furyl)ethyl]amino}methyl)-2-methoxyphenoxy]-3-(4-morpholinyl)-2-propanol
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1-[4-({[2-(2-furyl)ethyl]amino}methyl)-2-methoxyphenoxy]-3-(4-morpholinyl)-2-propanol
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1-[4-({[2-(2-furyl)ethyl]amino}methyl)-2-methoxyphenoxy]-3-(4-morpholinyl)-2-propanol
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1-[4-({[2-(2-furyl)ethyl]amino}methyl)-2-methoxyphenoxy]-3-(4-morpholinyl)-2-propanol
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1-[4-({[2-(2-furyl)ethyl]amino}methyl)-2-methoxyphenoxy]-3-(4-morpholinyl)-2-propanol
Reactant of Route 6
Reactant of Route 6
1-[4-({[2-(2-furyl)ethyl]amino}methyl)-2-methoxyphenoxy]-3-(4-morpholinyl)-2-propanol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.